1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol
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Overview
Description
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a tertiary alcohol group
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, typically using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and product formation .
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and methoxy groups influence the compound’s binding affinity and specificity, modulating biological pathways and cellular responses. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds like 1-(4-Fluoro-2-methoxyphenyl)piperazine and 4-Fluoro-2-methoxyphenol, 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol stands out due to its unique structural features and reactivity. These similar compounds share the fluoro and methoxy groups but differ in their core structures and functional groups, leading to distinct chemical behaviors and applications .
Biological Activity
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a fluorinated aromatic ring, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that fluorinated compounds often exhibit enhanced binding affinity to target proteins, potentially due to increased lipophilicity and altered electronic properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit deoxycytidine kinase (dCK), which is crucial in nucleotide metabolism and cancer therapy .
- Anticancer Properties : Fluorinated phenolic compounds have been linked to anticancer activities. In vitro studies suggest that derivatives of phenolic compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
In Vitro Studies
Table 1 summarizes the in vitro biological activities observed for this compound and related compounds.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
Similar Compound A | L1210 (leukemia) | 3.5 | dCK inhibition |
Similar Compound B | HCT15 (colon cancer) | 4.0 | NF-kB inhibition |
These results indicate that this compound exhibits significant activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
In a study examining the effects of fluorinated phenolic compounds on MCF-7 breast cancer cells, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer management .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of similar compounds on dCK activity. The results indicated that these compounds could significantly reduce dCK activity in vitro, suggesting a mechanism through which they may enhance the efficacy of nucleoside analogs used in cancer therapy .
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-11(2,13)7-8-4-5-9(12)6-10(8)14-3/h4-6,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXXCADGGHETLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.